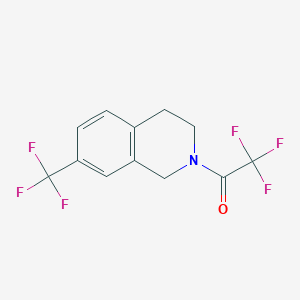

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .Molecular Structure Analysis

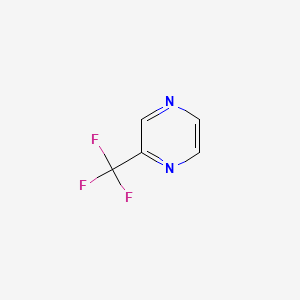

The molecular formula of this compound is C12H9F6NO and its molecular weight is 297.2 g/mol.Chemical Reactions Analysis

The zwitter-ionic character of the obtained derivatives was reflected in their varying mobility under conditions of denaturing PAGE . The thermal stability of the duplexes of oligodeoxynucleotides containing THIQ groups with complementary DNA and RNA only slightly differed from that of natural DNA:DNA and DNA:RNA duplexes .Wissenschaftliche Forschungsanwendungen

1. Application in Phenylethanolamine N-methyltransferase Inhibition

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). Fluorination of tetrahydroisoquinolines leads to decreased affinity for the alpha(2)-adrenoceptor and enhances selectivity for PNMT inhibition. This is a notable application in designing pharmacological agents with specific target selectivity (Grunewald et al., 2006).

2. Role in Ring Expansion Reactions

The compound participates in the Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids using trifluoroacetic anhydride. This leads to the formation of 2-trifluoromethyltetrahydro-3-benzazepinone derivatives, which are significant in synthetic organic chemistry (Kawase, 1992).

3. Use in Local Anesthetic Activity Evaluation

Studies have evaluated the local anesthetic activity of 1,2,3,4-tetrahydroisoquinoline derivatives, emphasizing the need to reduce toxicity and enhance therapeutic efficacy. These compounds have shown promising results as local anesthetics, with potential for future drug development (Azamatov et al., 2023).

4. Synthesis of Enantiomers

The synthesis of enantiomers of 1,2,3,4-tetrahydroquinolines, including compounds with trifluoroacetyl groups, is an important area of research. This process is vital for creating compounds with specific chiral properties, which are crucial in pharmaceutical applications (Gruzdev et al., 2012).

5. Development of Anticancer Agents

The tetrahydroisoquinoline moiety, including its derivatives, has been explored for its potential as anticancer agents. Its structural properties make it a suitable candidate for developing new pharmaceuticals with antitumor and antimicrobial activities (Redda et al., 2010).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKEHFVMNOUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)